
(S)-lavandulol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-lavandulol is a lavandulol. It is an enantiomer of a (R)-lavandulol.
Scientific Research Applications
Synthesis and Biocatalysis:
- Synthesis from Limonene: (S)-Lavandulol can be synthesized from limonene using microbial Baeyer–Villiger oxidation, as demonstrated by a study where Acremonium roseum was used in key synthesis steps (Gliszczyńska et al., 2011).
- Enzymatic Transesterification: Enzymatic transesterification techniques have been employed to prepare enantiomers of lavandulol, starting from racemic lavandulol using Porcine pancreas lipase (Zada & Harel, 2004).
- Lipase-Catalyzed Acylation: A convenient method for resolving racemic lavandulol involves lipase-catalyzed acylation with succinic anhydride, which is suitable for producing enantiomerically pure (R)-lavandulol (Zada & Dunkelblum, 2006).
Biological Applications:
- In Pheromone Research: (S)-Lavandulol is significant in pheromone research, particularly as a sex pheromone of vine mealybug, an agricultural pest. Studies have shown its effectiveness in mating disruption and pest management (Hinkens et al., 2001).
- Biotransformation Studies: Research involving the plant pathogenic fungus Glomerella cingulata has explored the microbial transformation of (±)-lavandulol, revealing various oxidation products (Nankai et al., 1998).
- Odor Description and Fragrance Industry: The odor qualities of both enantiomers of lavandulol have been studied, indicating the superior fragrance of the (R)-enantiomer over the (S)-enantiomer and the racemate. This has implications for the fragrance industry, particularly in the use of lavender oil (Sakauchi et al., 2005).
Miscellaneous Applications:
- Essential Oil Research: Studies on Lavandula stoechas essential oil, containing lavandulol, have shown significant antioxidant activity and potential pharmaceutical applications (Arantes et al., 2016).
- Agricultural Pest Management: Lavandulol derivatives have been utilized in the development of synthetic pheromones for agricultural pest management, providing environmentally friendly pest control options (Tabata et al., 2015).
properties
CAS RN |
50373-53-0 |
|---|---|
Product Name |
(S)-lavandulol |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(2S)-5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3/t10-/m1/s1 |
InChI Key |
CZVXBFUKBZRMKR-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=CC[C@H](CO)C(=C)C)C |
SMILES |
CC(=CCC(CO)C(=C)C)C |
Canonical SMILES |
CC(=CCC(CO)C(=C)C)C |
Other CAS RN |
50373-53-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



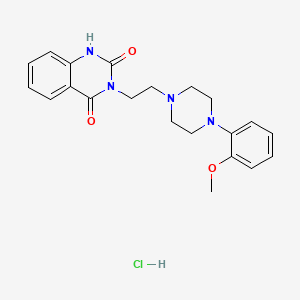
![2-[(2,6-dichlorophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B1206324.png)
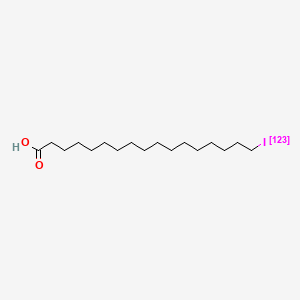
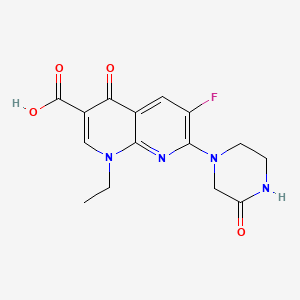
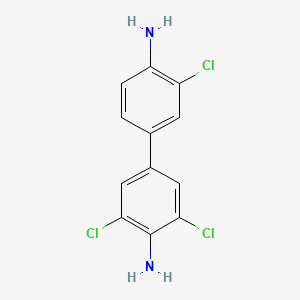

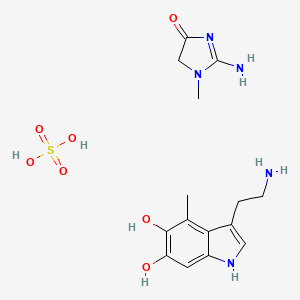
![N-[1-(2-aminoethylsulfanyl)propan-2-yl]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B1206336.png)
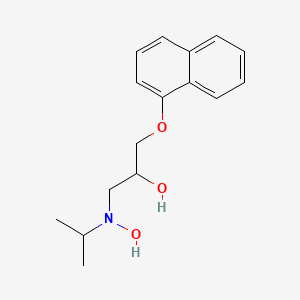
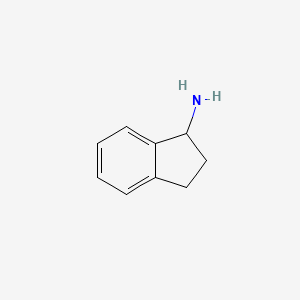

![[2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B1206344.png)
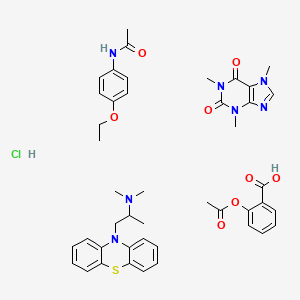
![2-(2-Bicyclo[2.2.1]heptanylidene)acetamide](/img/structure/B1206346.png)